methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate

Description

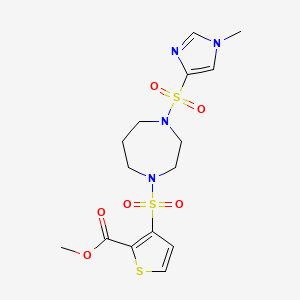

Methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester and two sulfonamide groups. The molecule integrates a 1,4-diazepane ring linked to a 1-methylimidazole moiety via a sulfonyl bridge.

Properties

IUPAC Name |

methyl 3-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O6S3/c1-17-10-13(16-11-17)28(23,24)19-6-3-5-18(7-8-19)27(21,22)12-4-9-26-14(12)15(20)25-2/h4,9-11H,3,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUBMMCAPDZWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a thiophene ring, sulfonyl groups, and a diazepane structure, which contribute to its biological properties. The presence of the imidazole moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a study on related benzimidazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction . The structural features of these compounds were crucial for their anticancer activity, indicating that modifications could enhance efficacy.

Enzyme Inhibition

The compound may exhibit enzyme inhibitory activities. For example, sulfonyl-containing compounds have been reported as potent inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes by delaying carbohydrate absorption . The specific IC50 values and mechanisms of inhibition for this compound remain to be fully elucidated but warrant further investigation.

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for antimicrobial activity. A study on imidazole derivatives showed promising results against various bacterial strains . This suggests that this compound could possess antimicrobial properties as well.

Case Studies

Several case studies have investigated the biological effects of structurally related compounds:

| Compound | Biological Activity | IC50 (µM) | References |

|---|---|---|---|

| TJ08 | Anticancer | 1.88 | |

| Compound 5 | Alpha-glucosidase Inhibitor | 3.86 | |

| Imidazole Derivative | Antimicrobial | Not specified |

These findings indicate a trend where modifications to the imidazole and sulfonamide groups can significantly affect biological activity.

The mechanisms by which these compounds exert their effects include:

Anticancer Mechanism:

- Induction of apoptosis via mitochondrial pathway.

- Inhibition of cell proliferation through cell cycle arrest.

Enzyme Inhibition Mechanism:

- Competitive or mixed inhibition of alpha-glucosidase.

Antimicrobial Mechanism:

- Disruption of bacterial cell wall synthesis or function.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C19H26N4O3S2

- Molecular Weight : 422.6 g/mol

- IUPAC Name : 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl-(1-thiophen-2-ylcyclopentyl)methanone

The presence of sulfonamide and imidazole moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro evaluations have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells . The National Cancer Institute (NCI) protocols can be employed to assess the efficacy of this compound against a wide range of cancer types.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit antimicrobial activity. The incorporation of imidazole and thiophene rings may enhance this activity, making the compound a candidate for developing new antimicrobial agents . Studies on related compounds suggest that modifications in the chemical structure can lead to improved potency against bacterial strains.

Neurological Applications

The diazepane structure within the compound may confer neuroactive properties. Compounds containing diazepane rings are often investigated for their effects on the central nervous system (CNS). Preliminary studies suggest potential anxiolytic or sedative effects, warranting further exploration in neuropharmacology .

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds similar to methyl 3-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of sulfonamide, diazepane, and thiophene moieties. Below is a comparative analysis with structurally related compounds from the literature:

Thiophene-Containing Imidazole Derivatives

- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] (): Structure: Lacks sulfonamide and diazepane groups but shares a thiophene-imidazole backbone. Synthesis: Prepared via one-pot cyclization, contrasting with the multi-step sulfonation likely required for the target compound.

1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () :

Sulfonamide-Functionalized Imidazoles

- Substituted 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols (): Structure: Includes a nitroimidazole core but lacks sulfonamide and thiophene groups. Applications: Nitroimidazoles are often used as radiosensitizers or antimicrobials, whereas sulfonamide-imidazole hybrids may target proteases or kinases.

Diazepane-Containing Compounds

- 1,4-Diazepane derivatives (Indirect Reference): Relevance: The 1,4-diazepane ring in the target compound is a seven-membered heterocycle known for conformational flexibility. This feature could enhance binding to protein pockets compared to rigid six-membered rings (e.g., piperazines) in other sulfonamide drugs.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s dual sulfonamide groups necessitate precise reaction conditions to avoid over-sulfonation or ring strain in the diazepane moiety. This contrasts with simpler imidazole-thiophene derivatives synthesized at 40°C using standardized protocols .

- Bioactivity Potential: Sulfonamide-imidazole hybrids are known for protease inhibition (e.g., carbonic anhydrase), but the addition of a diazepane ring could modulate selectivity or pharmacokinetics .

- Structural Advantages: The thiophene carboxylate ester may improve solubility relative to non-esterified analogs, aiding in drug formulation .

Q & A

Q. What strategies validate synthetic yields when literature data vary by >20%?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.